molecular formula C18H17ClN2O B6215203 N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride CAS No. 2731006-40-7

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No. B6215203
CAS RN: 2731006-40-7
M. Wt: 312.8
InChI Key:
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Description

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride, also known as NEPITC, is a synthetic compound with many possible applications in scientific research. It is a derivative of the tetrahydroisoquinoline family of compounds, which have been studied for their pharmacological properties. NEPITC has been used in a variety of research studies, including those related to cancer, neurodegenerative diseases, and drug delivery.

Mechanism of Action

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been shown to interact with various proteins in the body, including receptors, enzymes, and transporters. It has been shown to activate certain receptors and inhibit certain enzymes, which can lead to changes in cell metabolism and the regulation of various physiological processes. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been shown to interact with certain transporters, which can lead to changes in drug delivery and the effectiveness of certain drugs.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as reduce the symptoms of neurodegenerative diseases. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been shown to increase the effectiveness of certain drugs, as well as reduce the side effects of certain drugs.

Advantages and Limitations for Lab Experiments

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for use in research studies. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a high solubility in water and is relatively stable, making it suitable for use in a variety of experiments. However, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can be toxic in high concentrations, and it can also be difficult to determine the exact concentration of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride in a given solution.

Future Directions

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several potential future directions for research. One potential direction is to study the effects of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride on other types of cancer cells, as well as other types of neurodegenerative diseases. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride could be used to study the effects of various drugs on cell metabolism and the mechanisms of action of various drugs. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride could be used to study the effects of various compounds on drug delivery mechanisms. Finally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride could be used to study the effects of various compounds on the regulation of various physiological processes.

Synthesis Methods

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is synthesized in three steps. The first step involves the formation of an ethynylphenyl group from the reaction between phenylacetylene and ethylmagnesium bromide. The second step involves the formation of a tetrahydroisoquinoline group from the reaction between the ethynylphenyl group and 1-bromo-4-methylbenzene. The third step involves the formation of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride from the reaction between the tetrahydroisoquinoline group and 3-methyl-1-phenyl-1H-pyrazol-5-one.

Scientific Research Applications

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been used in a variety of scientific research studies. It has been used to study the effects of cancer drugs on cells, as well as the effects of neurodegenerative diseases on the brain. Additionally, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has been used to study drug delivery mechanisms. It has also been used to study the effects of various compounds on cell metabolism and the mechanisms of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves the reaction of 3-ethynylaniline with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-ethynylaniline", "1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethynylaniline is reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

2731006-40-7

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8

Purity

0

Origin of Product

United States

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